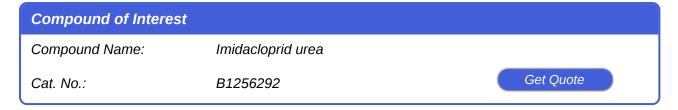


Application Notes and Protocols for Imidacloprid Urea Analytical Standards

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of **imidacloprid urea** analytical standards and reference materials in various analytical applications. **Imidacloprid urea** is a key metabolite of the widely used neonicotinoid insecticide, imidacloprid. Accurate quantification of this metabolite is crucial for environmental monitoring, food safety analysis, and metabolism studies.

Imidacloprid Urea Analytical Standards and Reference Materials

Certified Reference Materials (CRMs) are essential for accurate and reliable analytical measurements, ensuring traceability and comparability of results. Several suppliers offer **imidacloprid urea** analytical standards in various formats.

Table 1: Commercially Available **Imidacloprid Urea** Analytical Standards



Supplier	Product Name	CAS Number	Format	Purity/Conc entration	Certificatio n
LGC Standards	Imidacloprid- urea	120868-66-8	Neat Solid	Not specified	ISO 17034
AccuStandar d	lmidacloprid urea	120868-66-8	100 μg/mL in Acetonitrile	Certified	ISO 17034
CRM LABSTANDA RD	Imidacloprid Urea	120868-66-8	Neat Solid	≥ 95%	Not specified
Dr. Ehrenstorfer	Imidacloprid- urea	120868-66-8	Not specified	Not specified	Not specified
MedchemExp ress	Imidacloprid- urea (Standard)	120868-66-8	Not specified	Analytical Standard Grade	Not specified

Physicochemical Properties of Imidacloprid Urea

A thorough understanding of the physicochemical properties of imidacacloprid urea is fundamental for method development and analysis.

Table 2: Physicochemical Data of Imidacloprid Urea

Property	Value	Reference
CAS Number	120868-66-8	[1][2][3]
Molecular Formula	C ₉ H ₁₀ CIN ₃ O	[1]
Molecular Weight	211.65 g/mol	[1]
IUPAC Name	1-[(6-chloro-3- pyridyl)methyl]imidazolidin-2- one	[4]

Experimental Protocols



This section provides detailed protocols for the analysis of **imidacloprid urea** in various matrices using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Preparation of Standard Solutions

Accurate preparation of standard solutions is critical for the calibration of analytical instruments and the quantification of **imidacloprid urea** in samples.

Protocol 1: Preparation of Imidacloprid Urea Stock and Working Standard Solutions

- Stock Solution (e.g., 100 μg/mL):
 - Accurately weigh a suitable amount of neat imidacloprid urea CRM.
 - Dissolve the weighed standard in a Class A volumetric flask using a suitable solvent such as acetonitrile or methanol to obtain the desired concentration.
 - Sonicate for 15 minutes to ensure complete dissolution.
 - Store the stock solution at 4°C in an amber vial to protect it from light.
- Working Standard Solutions:
 - Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a solvent compatible with the analytical method.
 - The concentration range of the working standards should bracket the expected concentration of imidacloprid urea in the samples.

Sample Preparation: QuEChERS Method for Solid Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in food and environmental matrices.[5][6]

Protocol 2: QuEChERS Sample Extraction and Cleanup



Extraction:

- Homogenize 10 g of the sample (e.g., soil, fruit, vegetable) with 10 mL of acetonitrile (containing 1% acetic acid for better recovery of some metabolites) in a 50 mL centrifuge tube.[5]
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
- Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Take a 1 mL aliquot of the supernatant (acetonitrile extract).
 - Add it to a d-SPE tube containing a sorbent mixture (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).
 - Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
 - Filter the supernatant through a 0.22 μm syringe filter into an autosampler vial for analysis.

Analytical Methods

This method is suitable for the quantification of **imidacloprid urea** in samples with relatively high concentrations.

Table 3: HPLC-UV Method Parameters



Parameter	Condition	Reference
Column	C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 μm)	[7]
Mobile Phase	Acetonitrile and Water (e.g., 90:10 v/v)	[1][8]
Flow Rate	1.0 mL/min	[7]
Injection Volume	10-20 μL	
Column Temperature	30°C	[9]
Detection Wavelength	270 nm	[1][9][10]
Retention Time	Approximately 3.30 minutes (will vary with specific conditions)	[7]

LC-MS/MS provides high sensitivity and selectivity, making it the preferred method for trace-level analysis of **imidacloprid urea**.[5][6][11][12]

Table 4: LC-MS/MS Method Parameters



Parameter	Condition	Reference
Column	C18 reverse-phase (e.g., 100 mm x 2.1 mm, 3.5 µm)	[5]
Mobile Phase A	Water with 0.1% acetic acid	[5]
Mobile Phase B	Methanol with 0.1% acetic acid	[5]
Gradient Elution	A typical gradient starts with a higher percentage of mobile phase A, ramping up to a higher percentage of mobile phase B to elute the analyte, followed by re-equilibration.	[9]
Flow Rate	0.3 mL/min	[5]
Injection Volume	10 μL	[5]
Ionization Mode	Electrospray Ionization (ESI) Positive	[5]
Precursor Ion (m/z)	212.0	[5]
Product Ions (m/z)	126, 128	[5]
Collision Energy (eV)	24, 18	[5]

Method Validation

Analytical methods should be validated to ensure they are fit for purpose. Key validation parameters are summarized below.

Table 5: Typical Method Validation Parameters for Imidacloprid Urea Analysis



Parameter	Typical Value/Range	Reference
Linearity (r²)	> 0.99	[4][6]
Limit of Detection (LOD)	0.02 - 0.5 μg/L (LC-MS/MS)	[5]
Limit of Quantification (LOQ)	0.05 - 2.0 μg/L (LC-MS/MS)	[5]
Accuracy (Recovery)	80.6 - 112.7%	[5]
Precision (RSD)	4.2 - 12.6%	[5]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of **imidacloprid urea** in a solid matrix.



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Caption: Experimental workflow for **imidacloprid urea** analysis.

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- To cite this document: BenchChem. [Application Notes and Protocols for Imidacloprid Urea Analytical Standards]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1256292#imidacloprid-urea-analytical-standards-and-reference-materials]

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